5-Fluoro-1,3-dimethyluracil
Overview
Description
5-Fluoro-1,3-dimethyluracil is a fluorinated derivative of uracil, a pyrimidine nucleobase. It is known for its applications in medicinal chemistry, particularly as an antineoplastic agent. The compound has the molecular formula C6H7FN2O2 and a molecular weight of 158.13 g/mol .
Mechanism of Action
Target of Action
5-Fluoro-1,3-dimethyluracil (5-FDMU) is a fluorinated derivative of pyrimidines . Its primary target is the nucleotide synthetic enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a potential target for antimetabolite chemotherapy .
Mode of Action
5-FDMU works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules, such as DNA and RNA, thereby inhibiting their normal function . The mechanism of cytotoxicity of 5-FDMU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of TS .
Biochemical Pathways
The primary cytotoxic effect of 5-FDMU is believed to result from the binding of 5-FDMU to TS, thereby resulting in inhibition of DNA synthesis and induction of programmed cell death . Understanding these metabolic pathways provides opportunities to optimize fluoropyrimidine chemotherapy by selecting those tumors most likely to respond to therapy .
Pharmacokinetics
5-FDMU is poorly absorbed after oral administration, with erratic bioavailability . Following parenteral administration, there is rapid distribution of the drug and rapid elimination with an apparent terminal half-life of approximately 8 to 20 minutes . The rapid elimination is primarily due to swift catabolism of 5-FDMU in the liver .
Result of Action
The result of 5-FDMU’s action is the inhibition of DNA synthesis, which leads to the induction of programmed cell death . This makes 5-FDMU an effective antineoplastic drug .
Action Environment
The action of 5-FDMU can be influenced by environmental factors such as light. On photoirradiation, 5-FDMU yields the trans-anti cyclobutane dimer and the cis-syn cyclobutane dimer . UV irradiation of 5-FDMU and naphthalene in a protic medium affords 5-(1-naphthyl)uracil, while in aprotic media it undergoes stereoselective 1,4-cycloaddition reaction to give a barrelene derivative .
Biochemical Analysis
Biochemical Properties
5-Fluoro-1,3-dimethyluracil plays a significant role in biochemical reactions, particularly in the context of its antineoplastic activity. It interacts with various enzymes, proteins, and biomolecules, influencing their functions. One of the key interactions is with thymidylate synthase, an enzyme crucial for DNA synthesis. This compound inhibits thymidylate synthase by forming a stable complex, thereby preventing the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP). This inhibition leads to a depletion of thymidine triphosphate (TTP), which is essential for DNA replication and repair .
Additionally, this compound undergoes metabolic activation to form active nucleotide derivatives, such as 5-fluorodeoxyuridylate (5-FdUMP), which further enhances its inhibitory effects on thymidylate synthase . These interactions highlight the compound’s role in disrupting DNA synthesis and cell proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cytotoxicity by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis. The inhibition of thymidylate synthase by this compound results in the accumulation of dUMP and the depletion of TTP, causing imbalances in nucleotide pools and DNA damage .
Furthermore, this compound affects cell signaling pathways and gene expression. It has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. The compound’s impact on cellular metabolism includes alterations in nucleotide synthesis and energy production, contributing to its overall cytotoxic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. Upon entering the cell, the compound is metabolized to its active forms, including 5-fluorodeoxyuridylate (5-FdUMP) and 5-fluorouridine triphosphate (5-FUTP). 5-FdUMP binds to thymidylate synthase, forming a covalent complex that inhibits the enzyme’s activity .
This inhibition prevents the conversion of dUMP to TMP, leading to a shortage of TTP and subsequent DNA synthesis disruption. Additionally, 5-FUTP can be incorporated into RNA, interfering with RNA processing and function. These combined effects on DNA and RNA synthesis contribute to the cytotoxicity of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard storage conditions, but it can degrade upon exposure to light and heat . In vitro studies have shown that prolonged exposure to this compound leads to sustained inhibition of DNA synthesis and cell proliferation .
In vivo studies have demonstrated that the compound’s effects on tumor growth and regression are time-dependent. Initial administration results in rapid tumor cell death, followed by a period of stabilization or regression. Long-term exposure to this compound can lead to the development of resistance mechanisms in cancer cells, necessitating combination therapies to maintain efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses of the compound have been shown to effectively inhibit tumor growth without causing significant toxicity . High doses can lead to adverse effects, including gastrointestinal toxicity, myelosuppression, and hepatotoxicity .
Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity. These findings highlight the importance of dose optimization in preclinical and clinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to nucleotide metabolism. The compound is metabolized by dihydropyrimidine dehydrogenase (DPD) to form 5-fluoro-5,6-dihydrouracil (5-FDHU), which is further catabolized to inactive metabolites . This metabolic pathway is crucial for the clearance of this compound from the body and influences its pharmacokinetics and toxicity .
Additionally, the active metabolites of this compound, such as 5-FdUMP and 5-FUTP, participate in nucleotide synthesis and RNA processing pathways. These interactions affect the overall metabolic flux and contribute to the compound’s cytotoxic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound is distributed to different cellular compartments, including the nucleus and cytoplasm .
Binding proteins, such as thymidylate synthase, play a crucial role in the compound’s localization and accumulation. The interaction with thymidylate synthase not only inhibits the enzyme’s activity but also directs this compound to sites of DNA synthesis and repair . This targeted distribution enhances the compound’s efficacy in inhibiting tumor cell proliferation .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus and cytoplasm. In the nucleus, the compound interacts with thymidylate synthase and other enzymes involved in DNA synthesis and repair . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific nuclear compartments .
In the cytoplasm, this compound can be incorporated into RNA, affecting RNA processing and function. The compound’s presence in both the nucleus and cytoplasm allows it to exert its cytotoxic effects on multiple cellular processes, contributing to its overall antineoplastic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-1,3-dimethyluracil can be synthesized through the fluorination of 1,3-dimethyluracil. One common method involves the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction typically requires a solvent like methanol and may be carried out at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are optimized for yield and purity, utilizing advanced fluorinating agents and reaction conditions to achieve high efficiency. The product is then purified through crystallization or other separation techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,3-dimethyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Photoirradiation: Under UV light, it forms cyclobutane dimers, both trans-anti and cis-syn.
Cycloaddition: In the presence of naphthalene and UV light, it undergoes 1,4-cycloaddition to form barrelene derivatives.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
UV Light: For photoirradiation and cycloaddition reactions.
Solvents: Methanol and other protic or aprotic solvents depending on the reaction.
Major Products
Cyclobutane Dimers: Formed through photoirradiation.
Barrelene Derivatives: Formed through cycloaddition with naphthalene.
Scientific Research Applications
5-Fluoro-1,3-dimethyluracil has several applications in scientific research:
Medicinal Chemistry: Used as an antineoplastic agent in cancer research.
Synthetic Chemistry: Employed as a starting material for the synthesis of various pyrimidine derivatives.
Biological Studies: Investigated for its effects on nucleic acid metabolism and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: The non-fluorinated parent compound.
5-Fluorouracil: Another fluorinated uracil derivative widely used in cancer treatment.
Uniqueness
5-Fluoro-1,3-dimethyluracil is unique due to its specific fluorination at the 5-position and methylation at the 1 and 3 positions. This structural modification enhances its stability and alters its biological activity compared to other uracil derivatives .
Properties
IUPAC Name |
5-fluoro-1,3-dimethylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEWVRFHURYTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321675 | |
Record name | 5-Fluoro-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3013-92-1 | |
Record name | NSC379683 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 5-FDMU is C6H7FN2O2, and its molecular weight is 158.13 g/mol. []
A: 5-FDMU exhibits fascinating photochemical reactivity. Upon UV irradiation, it can undergo either 1,2- or 1,4-cycloaddition reactions with various substrates, particularly naphthalene derivatives. [, , , , ]
A: The reaction conditions play a crucial role in determining the preferred mode of cycloaddition. For instance, in the presence of piperylene, 1,2-cycloaddition is favored. Conversely, prolonged UV irradiation in acetonitrile leads to the predominance of the 1,4-cycloaddition product. [, ] Additionally, the substituents on the naphthalene ring can also influence the reaction pathway. [, ]
A: UV irradiation of 5-FDMU with 1-acetonaphthone yields both cis and trans isomers of ethenobenzoquinazoline derivatives via a 1,4-cycloaddition pathway. Interestingly, the cis isomer is less stable and reverts to the starting materials more readily than the trans isomer. []
A: While 5-FDMU itself does not show significant self-assembly tendencies, its parent compound, 5-fluorouracil (5-FU), forms fibrils under physiological conditions due to strong hydrogen bonding. This difference highlights the impact of the N,N'-dimethyl substitution on the intermolecular interactions of these molecules. []
A: Various spectroscopic techniques, including UV-Vis and NMR, are routinely used to characterize and monitor 5-FDMU and its reaction products. Additionally, techniques like Knudsen effusion have been employed to determine thermodynamic properties such as sublimation enthalpy. [, ]
A: While both 5-FDMU and 5-FU can undergo oxidation reactions with reagents like sodium peroxodisulfate, their reaction products differ significantly. This difference underscores the influence of the N,N'-dimethyl substitution on the reactivity of the pyrimidine ring. [] Additionally, the nature of the halogen atom at the 5-position of the uracil ring also impacts the compound's properties. For instance, the sublimation enthalpies of 5-halouracil derivatives vary depending on the halogen atom, suggesting differences in intermolecular interactions. []
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